

An In-depth Technical Guide to Norfluorocurarine (CAS 6880-54-2)

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Compound of Interest

Compound Name: **Norfluorocurarine**

Cat. No.: **B207588**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluorocurarine (CAS 6880-54-2) is a monoterpenoid indole alkaloid belonging to the *Strychnos* family of natural products.^[1] First reported in 1961, this complex heterocyclic compound has garnered significant interest in the field of organic synthesis due to its intricate molecular architecture.^[1] While its biological activities are not extensively documented, its structural relationship to potent neurotoxins such as strychnine suggests potential interactions with biological targets, warranting further investigation. This guide provides a comprehensive overview of the chemical and physical properties of **Norfluorocurarine**, its synthesis, and known chemical reactions, presenting the information in a manner accessible to researchers and drug development professionals.

Chemical and Physical Properties

Norfluorocurarine is a white crystalline powder.^[2] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.^[3] Key chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	6880-54-2	[2] [3] [4] [5]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O	[3] [6] [7]
Molecular Weight	292.4 g/mol	[3] [4]
Exact Mass	292.157563266	[4]
Appearance	Powder	[3]
Storage Temperature	Desiccate at -20°C or 2-8°C	[2] [3]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Topological Polar Surface Area	32.3 Å ²	[4]
Complexity	592	[4]

Synthesis

The total synthesis of **Norfluorocurarine** has been a subject of significant research, showcasing elegant strategies in organic chemistry. A notable approach involves a five-step synthesis from tryptamine and pyridine, highlighting an efficient anionic bicyclization of a tryptamine-derived Zincke aldehyde to construct the core structure.[\[1\]](#)

Experimental Protocol: Five-Step Synthesis from Tryptamine

The following protocol is a summarized representation of the synthetic route. Detailed experimental conditions and characterization data can be found in the cited literature.

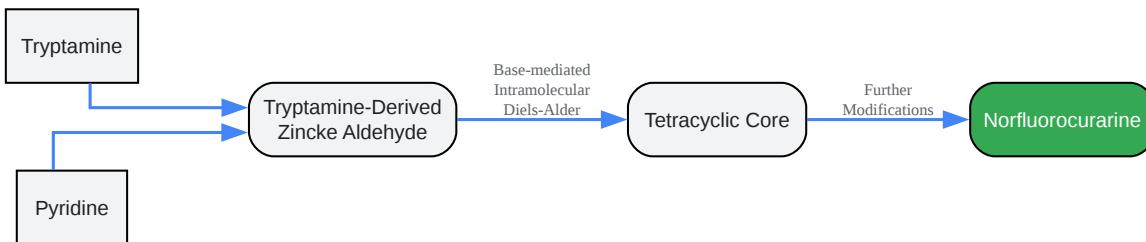
- Preparation of the Tryptamine-Derived Zincke Aldehyde: Tryptamine is reacted with a suitable pyridine derivative to form a pyridinium salt. Subsequent ring-opening of the

pyridinium salt with a second equivalent of tryptamine yields the corresponding Zincke aldehyde.

- **Base-Mediated Intramolecular Cycloaddition:** The key step involves a base-mediated intramolecular Diels-Alder reaction of the tryptamine-derived Zincke aldehyde. This reaction is typically carried out using a strong base like potassium tert-butoxide. This crucial transformation efficiently assembles the tetracyclic core of **Norfluorocurarine**.^[1]
- **Subsequent Functional Group Manipulations:** The tetracyclic intermediate undergoes a series of functional group transformations to install the remaining structural features of the **Norfluorocurarine** molecule.
- **Final Cyclization:** The synthesis is completed by a final ring-closing reaction to form the pentacyclic structure of **Norfluorocurarine**.
- **Purification:** The final product is purified using standard chromatographic techniques.

Synthetic Pathway Visualization

Starting Materials



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Caption: A simplified workflow of the total synthesis of **Norfluorocurarine**.

Chemical Reactions

Norfluorocurarine can undergo several chemical transformations, allowing for the generation of derivatives for structure-activity relationship (SAR) studies.

Reduction Reactions

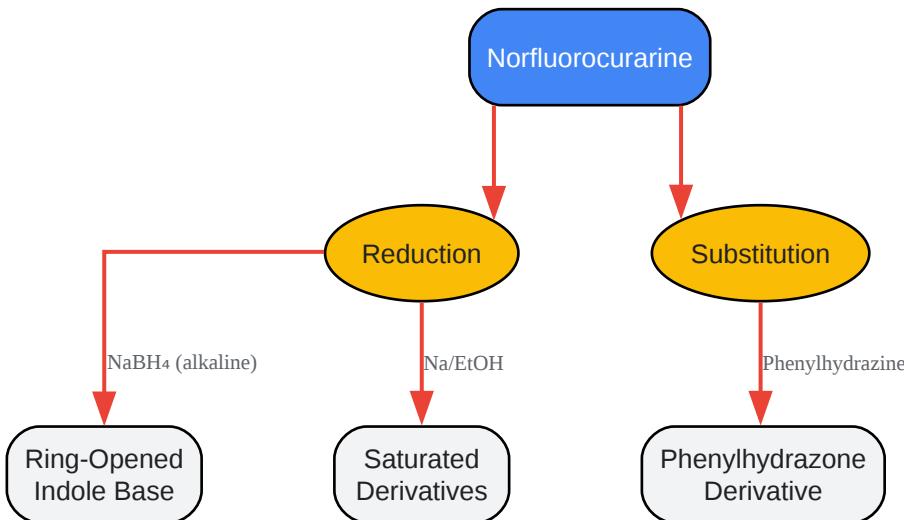
The reduction of **Norfluorocurarine** can lead to the saturation of double bonds and, in some instances, ring opening, depending on the reducing agent and reaction conditions.

- With Sodium Borohydride (NaBH_4): In an alkaline solution, reduction with sodium borohydride results in the opening of rings C and E, forming a new indole base.[1]
- With Metallic Sodium in Ethanol: This reducing system yields deoxytetrahydro- and tetrahydro- derivatives of **Norfluorocurarine**.[1]

Substitution Reactions

The vinylogous amide functionality in **Norfluorocurarine** is a site for derivatization. For example, it can react with phenylhydrazine to form phenylhydrazone derivatives through a nucleophilic addition mechanism.[1]

Chemical Reactions Workflow



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Caption: Key chemical reactions of **Norfluorocurarine**.

Biological Activity and Potential

Direct and extensive studies on the biological activity of **Norfluorocurarine** are limited in publicly available literature. However, its classification as a *Strychnos* alkaloid provides a basis for inferring potential biological targets.^[1] Many *Strychnos* alkaloids are known to be potent modulators of the central nervous system, with strychnine being a classic antagonist of the inhibitory glycine receptor.^[1]

Given the structural similarities, it is plausible that **Norfluorocurarine** could interact with various receptors and ion channels. However, without empirical data, this remains speculative. The synthesis of **Norfluorocurarine** and its derivatives is a critical step toward enabling detailed pharmacological investigations to elucidate its biological functions and potential as a lead compound in drug discovery.

Safety and Handling

A safety data sheet for **Norfluorocurarine** indicates that standard laboratory safety protocols should be followed.^[8] This includes handling in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding the formation of dust and aerosols.^[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.^[8] It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.^[8]

Conclusion

Norfluorocurarine is a structurally complex monoterpenoid indole alkaloid with a rich chemistry that has been elegantly explored through total synthesis. While its biological profile is yet to be fully characterized, its chemical scaffold presents an intriguing starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of **Norfluorocurarine**'s chemical properties, synthesis, and reactivity, which is essential for researchers and scientists working in natural product chemistry, medicinal chemistry, and drug development. Further investigation into its biological activities is crucial to unlock its full potential.

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